N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE
Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a unique combination of adamantane and triazine structures The adamantane moiety is known for its rigidity and stability, while the triazine ring is a versatile scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, followed by the introduction of the triazine ring. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product. For instance, the adamantane derivative can be synthesized through a reaction involving adamantane and an appropriate alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions to introduce functional groups.
Reduction: The triazine ring can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted triazine compounds .
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into particular binding sites. The triazine ring can interact with various enzymes and receptors, modulating their activity. The trifluoroethoxy groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-adamantyloxy)ethyl)-6-chloropyrazin-2-amine: This compound shares the adamantane moiety but has a different heterocyclic ring.
N-[2-(1-adamantyloxy)ethyl]-3-chloroisoquinolin-1-amine: Similar in structure but with an isoquinoline ring instead of a triazine ring.
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE stands out due to its combination of the adamantane and triazine structures, along with the trifluoroethoxy groups. This unique arrangement provides a balance of stability, reactivity, and lipophilicity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F6N4O3/c20-18(21,22)9-30-15-27-14(28-16(29-15)31-10-19(23,24)25)26-1-2-32-17-6-11-3-12(7-17)5-13(4-11)8-17/h11-13H,1-10H2,(H,26,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVXDRWBYOMFQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC4=NC(=NC(=N4)OCC(F)(F)F)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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